molecular formula C11H6BrNO2 B1273830 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS No. 7721-24-6

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Cat. No.: B1273830
CAS No.: 7721-24-6
M. Wt: 264.07 g/mol
InChI Key: PPOYNWDABZQQRK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is an organic compound characterized by a furan ring substituted with a bromophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYNWDABZQQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377465
Record name 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7721-24-6
Record name 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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